molecular formula C12H15F3N4 B3388135 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 861409-87-2

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B3388135
CAS RN: 861409-87-2
M. Wt: 272.27 g/mol
InChI Key: QXIUFZYCZKVMMO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as CTMP, is a novel compound that has gained significant interest in the field of scientific research. It belongs to the class of pyrimidine derivatives and is structurally similar to other pyrimidine-based compounds such as thymine and cytosine. CTMP has been shown to have potential applications in various areas of research, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine selectively inhibits the activity of PKB by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of various cellular processes such as cell growth, proliferation, and survival. This compound has been shown to have a high degree of selectivity towards PKB and does not affect the activity of other protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PKB activity by this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. This compound has also been shown to improve glucose metabolism in diabetic mice, highlighting its potential as a treatment for diabetes. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, making it a potential therapeutic agent for these diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is its high degree of selectivity towards PKB, making it a valuable tool compound for studying the role of this protein kinase in various cellular processes. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of more potent and selective inhibitors of PKB based on the structure of this compound. Additionally, future research could focus on the potential therapeutic applications of this compound in various diseases such as cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes.

Scientific Research Applications

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool compound for studying the role of protein kinases in various cellular processes. This compound has been shown to selectively inhibit the activity of protein kinase B (PKB), which plays a crucial role in cell signaling pathways. This inhibition can help researchers to understand the molecular mechanisms involved in various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-cyclopropyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4/c13-12(14,15)10-7-9(8-1-2-8)17-11(18-10)19-5-3-16-4-6-19/h7-8,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIUFZYCZKVMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181095
Record name 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861409-87-2
Record name 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861409-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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